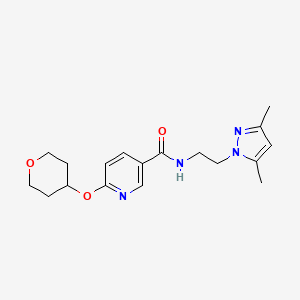

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Description

N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a synthetic small molecule characterized by a nicotinamide core substituted with a 3,5-dimethylpyrazole moiety linked via an ethyl group and a tetrahydro-2H-pyran-4-yloxy group at the 6-position. The pyrazole ring is a common pharmacophore in medicinal chemistry, often associated with binding to kinase targets or modulating metabolic enzymes . The tetrahydropyran (THP) ether group enhances solubility and bioavailability, a feature leveraged in drug design to improve pharmacokinetic profiles. Structural analysis of this compound, if crystallized, would likely employ tools like the SHELX software suite, which is widely used for small-molecule refinement and crystallographic data interpretation .

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c1-13-11-14(2)22(21-13)8-7-19-18(23)15-3-4-17(20-12-15)25-16-5-9-24-10-6-16/h3-4,11-12,16H,5-10H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVHOTNZGAWLLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=CN=C(C=C2)OC3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research and therapeutic applications. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C15H22N4O2

- Molecular Weight : 290.36 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the pyrazole ring followed by the introduction of the tetrahydropyran moiety, utilizing standard organic synthesis techniques such as nucleophilic substitution and coupling reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. Specifically:

- Cell Proliferation Inhibition : Compounds similar to this compound have shown significant inhibition of cell proliferation in various cancer cell lines, including:

- Mechanism of Action : The anticancer activity is attributed to the compound's ability to inhibit key enzymes involved in cancer progression, such as:

Other Biological Activities

In addition to anticancer properties, this compound has shown promise in other areas:

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially useful in treating inflammatory diseases.

- Neuroprotective Activity : Some derivatives have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:

| Study | Findings |

|---|---|

| Study 1 | Found significant cytotoxicity against MDA-MB-231 cells with IC50 values in low micromolar range. |

| Study 2 | Demonstrated inhibition of EGFR signaling pathway in HepG2 cells leading to reduced proliferation. |

| Study 3 | Investigated anti-inflammatory properties in animal models, showing reduced markers of inflammation. |

Scientific Research Applications

Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Hydrazine, 1,3-diketone |

| 2 | Coupling | Tetrahydro-2H-pyran, EDCI, Triethylamine |

Pharmacological Effects

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide exhibits several notable biological activities:

CYP11B1 Inhibition : The compound has been shown to selectively inhibit CYP11B1, an enzyme involved in cortisol production. This inhibition could be beneficial in treating conditions such as Cushing's syndrome.

Anticancer Properties : Preliminary studies indicate that derivatives of this compound may demonstrate cytotoxicity against various cancer cell lines. For instance, modifications to the structure have enhanced efficacy against melanoma cells.

Neuroprotective Effects : Emerging evidence suggests potential neuroprotective properties that could aid in the treatment of neurodegenerative diseases.

Study 1: CYP11B1 Inhibition

In a pharmacokinetic study conducted on rats, this compound significantly reduced cortisol levels without affecting aldosterone production. This selectivity indicates its potential as a therapeutic agent for adrenal disorders.

Study 2: Anticancer Efficacy

A comparative study involving various derivatives of the compound demonstrated enhanced cytotoxicity against A375 melanoma cells. The findings suggest that further structural optimization could yield more potent anticancer agents.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Selective inhibition of CYP11B1 |

| Anticancer Activity | Cytotoxicity against melanoma cells |

| Neuroprotective Effects | Potential benefits in neurodegenerative diseases |

Comparison with Similar Compounds

Key Features:

Implications:

- Bioavailability : The THP ether in the target compound likely improves aqueous solubility compared to Compound A’s trifluoromethylphenyl group, which is highly lipophilic.

- Electron-Withdrawing Effects : Compound A’s trifluoromethyl group may enhance metabolic stability but reduce passive diffusion across membranes.

- Binding Interactions: The nicotinamide core in the target compound could facilitate hydrogen bonding via its amide and pyridine nitrogen, whereas Compound A’s pyrimidinone ketone may serve as a hydrogen-bond acceptor.

Hypothetical Pharmacological Profiles

Research Findings and Limitations

While direct pharmacological data for the target compound are absent in the provided evidence, structural analogs like Compound A suggest plausible trends:

- Pyrazole-Containing Analogs : The 3,5-dimethylpyrazole moiety is recurrent in kinase inhibitors (e.g., CDK or JAK inhibitors), implying a possible shared target class .

Gaps in Current Knowledge

- No explicit binding or efficacy data are available for the target compound in the provided evidence.

- Comparative pharmacokinetic studies between the two compounds are lacking but critical for validating structural hypotheses.

Q & A

Q. What are the optimal synthetic routes for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, and what analytical techniques ensure structural fidelity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the pyrazole moiety with a nicotinamide backbone and functionalization of the tetrahydro-2H-pyran-4-yl ether group. Key steps may include:

- Nucleophilic substitution for ether bond formation.

- Amide coupling using reagents like EDCI/HOBt for pyrazole-ethyl linkage.

- Protection/deprotection strategies to prevent side reactions.

Analytical validation requires NMR (¹H/¹³C) to confirm regioselectivity, mass spectrometry (MS) for molecular weight verification, and HPLC for purity assessment (>95%). For crystallinity, X-ray diffraction (using software like SHELXL ) resolves stereochemical ambiguities.

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Key Intermediate |

|---|---|---|

| 1 | THF, NaH, RT, 12h | Pyran-4-ol intermediate |

| 2 | EDCI, DMF, 0°C→RT | Pyrazole-ethyl-nicotinamide |

| 3 | TFA/CH₂Cl₂, 2h | Deprotected final product |

Q. How is the compound characterized spectroscopically, and what key spectral markers confirm its structure?

- Methodological Answer :

- ¹H NMR : Peaks at δ 8.2–8.5 ppm (pyridine protons), δ 6.1–6.3 ppm (pyrazole C-H), and δ 3.5–4.0 ppm (tetrahydropyran O-CH₂).

- ¹³C NMR : Signals at ~165 ppm (amide carbonyl) and 100–110 ppm (pyran oxygenated carbons).

- IR Spectroscopy : Stretches at ~1680 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O-C).

- High-Resolution MS : Exact mass matching [M+H]⁺ with <2 ppm error.

Q. What in vitro assays are suitable for initial assessment of the compound's biological activity?

- Methodological Answer :

- Enzyme inhibition assays : Measure IC₅₀ against kinases or proteases using fluorescence-based substrates.

- Cell viability assays (e.g., MTT): Screen for cytotoxicity in cancer/primary cell lines.

- Binding affinity studies : Surface plasmon resonance (SPR) quantifies target interaction kinetics.

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate the compound's interaction with target proteins?

- Methodological Answer :

- Docking : Use software like AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., kinases). Focus on hydrogen bonding with pyrazole NH and steric fit of the pyran group.

- MD Simulations : Run 100-ns trajectories in explicit solvent (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA).

- Validation : Compare computational predictions with SPR or ITC experimental data .

Q. How to resolve contradictions in bioactivity data across different experimental models (e.g., cell vs. enzymatic assays)?

- Methodological Answer :

- Mechanistic Profiling : Use phosphoproteomics (LC-MS/MS) to identify off-target effects in cellular models.

- Permeability Assessment : Measure logP and P-gp efflux ratios (Caco-2 assays) to explain discrepancies in cell-based activity.

- Metabolite Screening : Incubate with liver microsomes (human/rodent) to detect inactive/active metabolites influencing in vivo outcomes.

Q. What strategies optimize the compound's pharmacokinetic properties through structural modifications?

- Methodological Answer :

- Bioisosteric Replacement : Substitute tetrahydropyran with morpholine to enhance solubility.

- Prodrug Design : Introduce ester groups on the pyrazole ring for improved oral bioavailability.

- SAR Analysis : Test analogs with varied pyrazole substituents (e.g., methyl → trifluoromethyl) to balance potency and metabolic stability.

Q. Table 2: Optimization Parameters

| Parameter | Target Range | Experimental Approach |

|---|---|---|

| logP | 2–3 | Shake-flask method |

| Solubility | >50 µM | Thermodynamic solubility assay |

| t₁/₂ (microsomal) | >30 min | Liver microsome incubation |

Key Considerations for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.